Thrombin Inhibitor 2
Overview
Description
DPOC-4088 is an orally active, potent, rapidly binding, reversible direct thrombin inhibitor. It is being developed as a once-daily oral treatment for the primary prevention of venous thromboembolism. DPOC-4088 inhibits plasma coagulation triggered via the intrinsic or extrinsic pathway and effectively interferes with whole blood clotting .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DPOC-4088 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are proprietary and not publicly disclosed in the available literature .
Industrial Production Methods
Industrial production methods for DPOC-4088 are designed to ensure high yield and purity. These methods typically involve large-scale synthesis using optimized reaction conditions and purification techniques. The exact industrial production methods are proprietary and not publicly disclosed .
Chemical Reactions Analysis
Types of Reactions
DPOC-4088 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in the reactions of DPOC-4088 include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions, such as temperature and pressure, are optimized to achieve the desired products .
Major Products Formed
The major products formed from the reactions of DPOC-4088 depend on the type of reaction and the reagents used. These products are typically intermediates or derivatives that retain the core structure of DPOC-4088 .
Scientific Research Applications
DPOC-4088 has several scientific research applications, including:
Chemistry: Used as a model compound to study direct thrombin inhibition and its effects on blood coagulation.
Biology: Investigated for its role in modulating thrombin activity and its impact on various biological processes.
Medicine: Being developed as a therapeutic agent for the prevention of venous thromboembolism and other thrombotic disorders.
Industry: Utilized in the development of anticoagulant therapies and related pharmaceutical products
Mechanism of Action
DPOC-4088 exerts its effects by directly inhibiting thrombin, a key enzyme in the blood coagulation cascade. By binding to thrombin, DPOC-4088 prevents the conversion of fibrinogen to fibrin, thereby inhibiting clot formation. This mechanism involves the interaction with specific molecular targets and pathways involved in coagulation .
Comparison with Similar Compounds
Similar Compounds
Dabigatran: Another direct thrombin inhibitor used as an anticoagulant.
Argatroban: A small molecule direct thrombin inhibitor used in the treatment of heparin-induced thrombocytopenia.
Bivalirudin: A synthetic peptide that acts as a direct thrombin inhibitor used in anticoagulation therapy
Uniqueness of DPOC-4088
DPOC-4088 is unique due to its potent, rapidly binding, and reversible inhibition of thrombin. It is being developed as a once-daily oral treatment, offering a convenient alternative to other anticoagulants that may require more frequent dosing or intravenous administration .
Properties
IUPAC Name |
2-[6-chloro-3-[(2,2-difluoro-2-pyridin-2-ylethyl)amino]-2-oxopyrazin-1-yl]-N-[(3-fluoropyridin-2-yl)methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF3N6O2/c20-15-9-27-17(28-11-19(22,23)14-5-1-2-6-25-14)18(31)29(15)10-16(30)26-8-13-12(21)4-3-7-24-13/h1-7,9H,8,10-11H2,(H,26,30)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AATHXZYXWMKUFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(CNC2=NC=C(N(C2=O)CC(=O)NCC3=C(C=CC=N3)F)Cl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF3N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312904-62-4 | |
Record name | DPOC-4088 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0312904624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DPOC-4088 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6MPG81Y84 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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